molecular formula C7H14OS B2579711 3-(Methylsulfanyl)cyclohexan-1-ol CAS No. 51755-67-0

3-(Methylsulfanyl)cyclohexan-1-ol

Cat. No.: B2579711
CAS No.: 51755-67-0
M. Wt: 146.25
InChI Key: DFLWDNWYHGCEPB-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H14OS It is a cyclohexanol derivative where a methylsulfanyl group is attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclohexan-1-ol typically involves the introduction of a methylsulfanyl group to a cyclohexanol derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a methylsulfanyl group. This can be achieved using reagents such as methylthiolate (CH3S-) under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)cyclohexan-1-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    3-(Methylsulfanyl)cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    3-(Methylsulfanyl)cyclohexane: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

3-(Methylsulfanyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the cyclohexane ring. This combination of functional groups provides a distinct set of chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLWDNWYHGCEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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